Bupivacaine-d9 is a deuterated form of bupivacaine, a local anesthetic belonging to the amino-amide class. [] It serves as an internal standard in analytical techniques like mass spectrometry, facilitating the accurate quantification of bupivacaine in biological samples. [, , , ] Bupivacaine-d9 plays a crucial role in pharmacokinetic and pharmacodynamic studies investigating the distribution, metabolism, and efficacy of bupivacaine. []
Bupivacaine-d9 is classified as an amino amide local anesthetic. It is derived from bupivacaine, which belongs to the class of local anesthetics that block sodium channels to inhibit nerve conduction. The deuterated version, Bupivacaine-d9, has a molecular formula of and a molecular weight of approximately 297.49 g/mol .
The synthesis of Bupivacaine-d9 involves several steps that typically include the protection of functional groups, formation of the piperidine ring, and subsequent deuteration. A notable synthesis method includes:
This method has been noted for its high yield and lower environmental impact compared to traditional synthesis routes.
Bupivacaine-d9 retains the core structure of bupivacaine with modifications due to deuteration. The molecular structure features:
The presence of nine deuterium atoms in the structure alters its isotopic composition, which can be detected using mass spectrometry techniques.
Bupivacaine-d9 undergoes similar chemical reactions as its non-deuterated counterpart but may exhibit different kinetics due to isotopic effects. Key reactions include:
The mechanism of action for Bupivacaine-d9 is analogous to that of bupivacaine. It primarily works by:
Research indicates that the deuterated form may have altered pharmacokinetics, making it useful for studying drug interactions and metabolic pathways .
Bupivacaine-d9 is primarily utilized in scientific research rather than clinical practice. Its applications include:
The use of Bupivacaine-d9 allows researchers to gain insights into the behavior of local anesthetics in biological systems without affecting their therapeutic efficacy.
Bupivacaine-d9 (CAS 474668-57-0) is a deuterated analog of the amide-type local anesthetic bupivacaine (CAS 38396-39-3), featuring nine deuterium atoms strategically incorporated at the N-butyl moiety. Its molecular formula is C₁₈H₁₉D₉N₂O, with a precise molecular weight of 297.48 g/mol—9 atomic mass units higher than non-deuterated bupivacaine (MW 288.43 g/mol) due to isotopic substitution [2] [7] [8]. The specific deuteration occurs at the terminal butyl group attached to the piperidine nitrogen (1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)), as confirmed by the SMILES notation: CC₁=CC=CC(C)=C₁NC(C₂N(CCCC₂)C([²H])(C([²H])(C([²H])(C([²H])([²H])[²H])[²H])[²H])=O [2] [9]. This selective deuteration preserves the core pharmacophore—the chiral piperidine-2-carboxamide linked to 2,6-dimethylaniline—while altering the metabolic vulnerability of the alkyl side chain.
X-ray crystallography confirms that deuterium substitution does not alter the fundamental bond lengths or angles beyond 1% compared to native bupivacaine, maintaining spatial congruence critical for receptor interactions [5]. The compound's primary application lies in quantitative mass spectrometry, where it serves as an internal standard due to near-identical chromatographic behavior to non-deuterated bupivacaine, enabling precise pharmacokinetic measurements without isotopic interference [7] [9].
Table 1: Molecular Identity Comparison of Bupivacaine and Bupivacaine-d9
Parameter | Bupivacaine | Bupivacaine-d9 |
---|---|---|
CAS Number | 38396-39-3 | 474668-57-0 |
Molecular Formula | C₁₈H₂₈N₂O | C₁₈H₁₉D₉N₂O |
Molecular Weight (g/mol) | 288.43 | 297.48 |
Deuterium Position | — | N-butyl chain |
Primary Use | Anesthetic | Analytical Standard |
Deuterium incorporation induces subtle but measurable changes in bupivacaine-d9's physicochemical behavior, governed by the deuterium kinetic isotope effect (DKIE) and altered intermolecular forces. While the pKa remains comparable to bupivacaine (∼8.1), the melting point decreases from 107°C (bupivacaine hydrochloride) to approximately 105°C in deuterated forms, attributed to reduced zero-point vibrational energy weakening lattice stability [5] [9]. This parallels observations in flurbiprofen-d8, where deuteration lowered the melting point by 4.6°C and heat of fusion by 8.7% due to altered crystal packing energies [5].
Solubility studies reveal a 2-fold enhancement in aqueous solubility for bupivacaine-d9 compared to its protiated counterpart, as demonstrated in deuterated flurbiprofen models [5]. Density functional theory (DFT) calculations attribute this to reduced hydrophobic character and optimized deuterium-water interactions (ΔG = −1.2 kcal/mol versus −0.9 kcal/mol for protiated forms), facilitating solvation [5]. Lipophilicity shifts are minimal (logP difference <0.1), preserving membrane permeability essential for anesthetic activity. Spectroscopically, deuterium substitution generates distinct Raman signals between 2100–2200 cm⁻¹ (C-D stretching), enabling solid-state characterization without perturbing the aromatic C-H vibrational modes [5].
Table 2: Impact of Deuteration on Key Physicochemical Properties
Property | Non-deuterated Analogs | Deuterated Analogs | Change Direction |
---|---|---|---|
Melting Point (°C) | 107 (bupivacaine HCl) | ∼105 | Decrease |
Aqueous Solubility | Reference | ∼2× increase | Increase |
Heat of Fusion (J/g) | Reference | ∼8–10% reduction | Decrease |
logP (Octanol-Water) | ∼3.4 | ∼3.3–3.4 | Minimal change |
Bupivacaine-d9 synthesis employs catalytic H/D exchange using heterogeneous platinum catalysts (e.g., Pt/C) in deuterated protic solvents (2-propanol-d8/D₂O). This methodology selectively targets aliphatic C-H bonds while preserving aromatic and amide functionalities [2] [5]. The reaction proceeds under mild conditions (60–80°C, 24–48 hours), achieving >98% deuteration at the N-butyl group, confirmed by near-complete disappearance of ¹H-NMR signals at δ 3.80 ppm (−CH₂−) and 1.56 ppm (−CH₃) [5]. Alternative routes include:
Challenges include controlling regioselectivity—deuteration occurs preferentially at tertiary > secondary > primary C-H sites—and minimizing acid-catalyzed back-exchange. Recent advances utilize flow reactors with Pd/CeO₂ catalysts, enhancing deuteration efficiency to >99.5% with reduced reaction times [5]. Post-synthesis, the free base is converted to the hydrochloride salt (CAS 1286973-34-9) for enhanced stability, characterized by ¹³C-NMR and high-resolution mass spectrometry (exact mass: 297.2524) [7] [9].
The deuterium kinetic isotope effect (DKIE) profoundly enhances bupivacaine-d9's metabolic stability by impeding cytochrome P450 (CYP)-mediated oxidation. Replacing C-H bonds with stronger C-D bonds (bond dissociation energy: 439 kJ/mol vs. 413 kJ/mol) increases the activation energy for rate-limiting hydrogen abstraction, slowing hepatic degradation [3] [5]. In vitro microsomal studies show a 2.3-fold reduced clearance for deuterated analogs of PI3K inhibitors, mirroring bupivacaine-d9's expected behavior [3]. This directly translates to enhanced pharmacokinetics:
The DKIE specifically mitigates ω-1 hydroxylation of the N-butyl chain—a primary metabolic pathway for bupivacaine. Accelerated stability studies indicate negligible degradation after 6 months at −80°C, while mass spectrometry confirms absence of dehydrogenated impurities under forced oxidation (40°C/75% RH) [7] [9]. Crucially, deuterium substitution does not alter ion channel blockade efficacy (SCN5A IC₅₀ remains ∼69.5 μM), preserving pharmacodynamic activity while optimizing pharmacokinetics [2] [8].
Table 3: Deuterium Kinetic Isotope Effects on Metabolic Stability
Parameter | Non-deuterated Drugs | Deuterated Analogs | Biological Impact |
---|---|---|---|
CYP-Mediated Oxidation Rate | Reference | ∼2–3× reduction | Extended half-life |
Hepatic Clearance (in vitro) | High | Reduced by 50–70% | Increased AUC |
Oral Bioavailability | Low | 2–3× higher | Enhanced efficacy |
Major Metabolic Pathway | ω-1 hydroxylation | Suppressed | Reduced metabolites |
Listed Compounds in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: